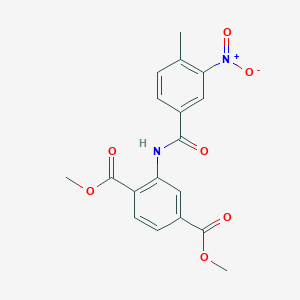![molecular formula C17H16N2O6 B11640466 2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxoazolidinyl-2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen umfasst.
Vorbereitungsmethoden
Die Synthese von 2,5-Dioxoazolidinyl-2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoat umfasst mehrere Schritte und spezifische Reaktionsbedingungen. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2H-Isoindol-2-essigsäure mit geeigneten Reagenzien, um die gewünschte Verbindung zu bilden . Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren, einschließlich der Verwendung von Katalysatoren und kontrollierter Umgebungen.
Analyse Chemischer Reaktionen
2,5-Dioxoazolidinyl-2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können mit gängigen Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Nukleophile ersetzt werden. Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxoazolidinyl-2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoat hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen eingesetzt.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Interaktion mit biologischen Makromolekülen.
Medizin: Es werden Forschungen durchgeführt, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich ihrer Verwendung als Wirkstoffkandidat für verschiedene Krankheiten.
Wirkmechanismus
Der Wirkmechanismus von 2,5-Dioxoazolidinyl-2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Detaillierte Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu klären, die beteiligt sind .
Wirkmechanismus
The mechanism of action of 2,5-DIOXOPYRROLIDIN-1-YL 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
2,5-Dioxoazolidinyl-2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2H-Isoindol-2-essigsäure: Teilt strukturelle Ähnlichkeiten und wird in ähnlichen Anwendungen eingesetzt.
5-Amino-2-(1,3-benzoxazol-2-yl)phenol:
2-(1,3-Dioxobenzo[c]azolidin-2-yl)-N-{2-[N-benzylcarbamoyl]phenyl}acetamid: Wird im Screening auf Proteaseinhibitoren eingesetzt.
Eigenschaften
Molekularformel |
C17H16N2O6 |
|---|---|
Molekulargewicht |
344.32 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoate |
InChI |
InChI=1S/C17H16N2O6/c1-9(2)14(17(24)25-19-12(20)7-8-13(19)21)18-15(22)10-5-3-4-6-11(10)16(18)23/h3-6,9,14H,7-8H2,1-2H3 |
InChI-Schlüssel |
YHZGLLXSABPGMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)N2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)
![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)
![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)
![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)
![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)
![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)

![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11640442.png)

![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
